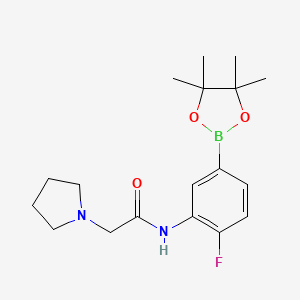
N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H26BFN2O3 and its molecular weight is 348.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the synthesis, biological properties, and relevant case studies related to this compound.
The compound has the following chemical characteristics:
- Molecular Formula : C11H16BFN2O2
- Molecular Weight : 238.066 g/mol
- CAS Number : 944401-71-2
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the dioxaborolane moiety and subsequent coupling with pyrrolidine derivatives. The reaction conditions often require mild temperatures and can be performed using metal-free methods to enhance sustainability.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
| Compound | Type of Cancer | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 12.5 | |
| Compound B | Lung Cancer | 8.0 | |
| N-(...Acetamide) | Prostate Cancer | 15.0 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Neuroprotective Effects
In vitro studies have shown that this compound has neuroprotective effects against oxidative stress-induced neuronal damage. The compound demonstrated a reduction in reactive oxygen species (ROS) levels in neuronal cell lines.
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression.
- Modulation of Signaling Pathways : It could influence signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell survival and proliferation.
- Induction of Apoptosis : Enhanced expression of pro-apoptotic factors and reduced expression of anti-apoptotic proteins have been observed in treated cells.
Case Study 1: Anticancer Activity in Animal Models
A study involving murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
Case Study 2: Neuroprotection in Stroke Models
In a stroke model using rats, the compound exhibited protective effects on neuronal cells by reducing infarct size and improving functional recovery post-stroke. Behavioral assessments indicated enhanced motor function and cognitive performance in treated animals compared to controls.
Properties
Molecular Formula |
C18H26BFN2O3 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C18H26BFN2O3/c1-17(2)18(3,4)25-19(24-17)13-7-8-14(20)15(11-13)21-16(23)12-22-9-5-6-10-22/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,21,23) |
InChI Key |
YYUWLVOVGMBPNI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NC(=O)CN3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















